dexamethasone
Description
Dexamethasone is a synthetic, fluorinated glucocorticoid with potent anti-inflammatory, immunosuppressive, and anti-allergic properties . It is widely used in clinical settings for conditions such as preterm birth management, severe COVID-19, autoimmune disorders, and ophthalmic diseases like diabetic macular edema . Structurally, this compound belongs to the corticosteroid class, characterized by a fluorine atom at the C9 position, which enhances its glucocorticoid receptor (GR) affinity and prolongs its half-life compared to non-fluorinated corticosteroids like hydrocortisone . Its pharmacokinetic profile includes rapid absorption (peak plasma concentration within 5 minutes for intravenous this compound phosphate) and efficient hydrolysis to the active free form . This compound’s therapeutic effects are mediated through genomic mechanisms (modulating gene transcription via GR binding) and non-genomic pathways (rapid signaling independent of gene transcription), with the latter being notably stronger than in other corticosteroids like betamethasone .
Properties
IUPAC Name |
(9R,10S,11S,13S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17+,19+,20+,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-QCYOSJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-02-2 | |
| Record name | dexamethasone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Ring-Opening Reaction
The epoxide undergoes ring-opening with hydrofluoric acid (HF) and dimethylformamide (DMF) at -10°C to 0°C for 3 hours. The molar ratio of this compound acetate epoxide : HF : DMF is 1:92:44. This step yields this compound acetate solution, which is recrystallized in methanol to isolate the intermediate.
Alkali-Catalyzed Hydrolysis
This compound acetate is treated with sodium carbonate (Na₂CO₃) in methanol (20–30°C, 10 minutes) at a molar ratio of 1:4:214 (this compound acetate : Na₂CO₃ : methanol). This step removes the acetyl group, producing this compound.
Pyrophosphoryl Chloride Esterification
This compound reacts with pyrophosphoryl chloride in tetrahydrofuran (THF) at a molar ratio of 1:5:19 (this compound : pyrophosphoryl chloride : THF). This forms this compound phosphate, which is neutralized with sodium hydroxide (NaOH) in methanol (1:2:169 molar ratio) to yield this compound sodium phosphate.
Crystallization and Formulation
The final product is recrystallized and ball-milled into a powder. Excipients such as glucose or lactose are added for tablet formulation, with sodium hydrogen phosphate and sodium dihydrogen phosphate serving as stabilizers.
Key Data Table: Reaction Conditions for Patent CN105326788A
| Step | Reagents/Catalysts | Temperature | Time | Molar Ratio |
|---|---|---|---|---|
| Ring-opening | HF, DMF | -10°C–0°C | 3h | 1:92:44 |
| Hydrolysis | Na₂CO₃, methanol | 20°C–30°C | 10min | 1:4:214 |
| Esterification | Pyrophosphoryl chloride | 20°C–30°C | 1h | 1:5:19 (THF solvent) |
| Neutralization | NaOH, methanol | 20°C–30°C | 1h | 1:2:169 |
Multistage Synthesis from 3α-Acetoxy-16-Pregnen-11,20-Dione
ChemicalBook outlines a traditional route starting from 3α-acetoxy-16-pregnen-11,20-dione, involving six sequential transformations.
Grignard Reaction
Methylmagnesium bromide and lithium bromide react with the starting material to introduce a 16α-methyl group, forming 3α-hydroxy-16α-methylpregnan-11,20-dione.
Acetylation and Epoxidation
Acetic anhydride and p-toluenesulfonic acid acetylate the 3-hydroxy group, followed by epoxidation using perbenzoic acid to create a 17α-enol acetate intermediate.
Hydrolysis and Bromination
Alkaline hydrolysis cleaves the epoxide, yielding a diol. Subsequent bromination at C21 introduces a bromine atom, which is replaced by iodine and then acetylated to form a 21-acetoxy derivative.
Oxidation and Final Bromination
Chromium(VI) oxide in pyridine oxidizes the C3 hydroxyl to a ketone, producing a 3,11,20-triketone. A final bromination at C4 completes the this compound structure.
Key Data Table: Reaction Conditions for ChemicalBook Synthesis
| Step | Reagents/Catalysts | Key Conditions |
|---|---|---|
| Grignard Reaction | MethylMgBr, LiBr | Anhydrous ether, 0°C |
| Epoxidation | Perbenzoic acid | Dichloromethane, 25°C |
| Bromination | Molecular bromine | CCl₄ solvent, 40°C |
| Oxidation | CrO₃ in pyridine | 20°C, 2h |
Comparative Analysis of Preparation Methods
Efficiency and Yield
-
Patent Method : Streamlined with fewer intermediates (5 steps vs. 6 steps in ChemicalBook). Recrystallization steps enhance purity (>99% by HPLC).
-
ChemicalBook Route : Higher complexity but established for industrial scalability. Yields are unspecified but historically reported at ~50% for similar steroid syntheses.
Industrial Applicability
-
The patent method’s use of THF and DMF requires specialized solvent recovery systems.
-
ChemicalBook’s reliance on classical reagents (e.g., Grignard) aligns with existing infrastructure in steroid manufacturing.
Research Findings and Innovations
Advances in Crystallization
Patent CN105326788A introduces methanol recrystallization at controlled temperatures (-10°C to 0°C), reducing solvent waste by 30% compared to acetone-based methods.
Chemical Reactions Analysis
Types of Reactions: dexamethasone can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Oncology Applications
Dexamethasone is commonly employed in cancer treatment due to its ability to reduce inflammation and suppress the immune response. Its applications include:
- Management of Symptoms : It alleviates symptoms such as nausea and vomiting associated with chemotherapy.
- Treatment of Specific Cancers : this compound is used in combination with other drugs to treat:
Case Study: this compound in Brain Tumors
A study indicated that this compound effectively reduces cerebral edema in patients with brain tumors, improving neurological function and quality of life .
Infectious Diseases
This compound gained prominence during the COVID-19 pandemic for its role in managing severe cases.
- COVID-19 Treatment : In a large-scale clinical trial, this compound was shown to reduce mortality in hospitalized patients requiring supplemental oxygen or mechanical ventilation. The study reported a significant reduction in 28-day mortality rates among those treated with this compound compared to standard care .
Table: Efficacy of this compound in COVID-19
| Patient Group | Mortality Rate (this compound) | Mortality Rate (Control) | Relative Risk Reduction |
|---|---|---|---|
| Mechanical Ventilation | 29.3% | 41.4% | 0.64 (95% CI: 0.51-0.81) |
| Oxygen Therapy | 23.3% | 26.2% | 0.82 (95% CI: 0.72-0.94) |
| No Respiratory Support | 17.8% | 14.0% | 1.19 (95% CI: 0.92-1.55) |
Ophthalmology
In ophthalmology, this compound is utilized for treating ocular conditions, particularly those involving inflammation.
- Macular Edema : this compound implants have been shown to improve visual acuity in patients with persistent macular edema due to retinal vein occlusion and diabetic macular edema .
Case Study: this compound Implant Efficacy
A Phase III trial demonstrated that patients receiving the this compound implant achieved significant improvements in best-corrected visual acuity compared to those receiving sham treatments .
Other Medical Uses
This compound has applications beyond oncology and infectious diseases:
Mechanism of Action
The mechanism of action of dexamethasone involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate their activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Preterm Birth Management
Table 2 compares outcomes from trials evaluating this compound and betamethasone in antenatal corticosteroid therapy.
Betamethasone shows superior RDS reduction, while this compound is associated with lower IVH risk . 5.7%) . These conflicting results highlight context-dependent efficacy, necessitating individualized treatment.
COVID-19 Treatment
This compound reduces 28-day mortality in severe COVID-19 (rate ratio: 1.10 for discharge; 1.47 for ventilator weaning) .
Molecular and Receptor Interactions
- GR Binding: this compound and betamethasone have comparable GR affinity, but this compound’s stronger non-genomic effects may influence rapid clinical responses .
Q & A
Basic Research Questions
Q. What experimental designs are optimal for assessing dexamethasone’s anti-inflammatory effects in preclinical studies?
- Methodology : Use controlled, dose-response studies with appropriate comparator groups (e.g., saline or placebo controls). For in vivo models, prioritize randomized block designs to account for inter-individual variability. Include endpoints like cytokine levels (e.g., IL-6, TNF-α) and histopathological analysis. In pharmacokinetic studies, employ longitudinal sampling to track plasma concentrations and tissue distribution .
- Key Considerations : Validate dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling to avoid supra-therapeutic effects. Reference safety protocols for handling this compound in laboratory settings, including PPE requirements and waste disposal .
Q. How should researchers quantify this compound in biological matrices to ensure reproducibility?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d4) to improve accuracy. Calibrate instruments using spiked matrix-matched standards to account for matrix effects. Report limits of detection (LOD) and quantification (LOQ) in accordance with FDA bioanalytical guidelines .
- Data Validation : Perform intra- and inter-day precision tests (<15% CV) and recovery assays (85–115%). Cross-validate results with ELISA for critical biomarkers (e.g., cortisol suppression) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy in COVID-19 patient subgroups be reconciled?
- Methodology : Conduct meta-regression analysis to identify covariates (e.g., disease severity, concomitant therapies). Stratify data by respiratory support status (ventilated vs. non-ventilated) as efficacy varies significantly in these cohorts . Use random-effects models to account for heterogeneity across studies .
- Case Example : In the RECOVERY trial, this compound reduced mortality by 33% in ventilated patients but showed no benefit in mild cases. Reconcile discrepancies by analyzing timing of administration (early vs. late phase) and confounding factors like corticosteroid resistance .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in glioblastoma trials?
- Methodology : Employ time-to-event analysis (Cox proportional hazards models) with this compound dose (e.g., ≤4.1 mg/day vs. higher) as a time-varying covariate. Adjust for compliance rates (≥75% adherence) and tumor microenvironment variables (e.g., edema severity) .
- Data Interpretation : Use Kaplan-Meier curves to visualize survival differences and bootstrapping to validate hazard ratios. Address immortal time bias by aligning dose adjustments with survival timelines .
Q. How should researchers design studies to evaluate this compound’s interaction with novel therapies (e.g., TTFields or proteasome inhibitors)?
- Methodology : Implement factorial designs to test additive/synergistic effects. For example, in multiple myeloma, compare bortezomib + this compound vs. This compound monotherapy using progression-free survival (PFS) as the primary endpoint. Power calculations should account for crossover effects in open-label trials .
- Challenges : Monitor adverse events (e.g., neurotoxicity with bortezomib) and use propensity scoring to balance baseline characteristics in non-randomized cohorts .
Methodological Challenges in Systematic Reviews
Q. What strategies improve the synthesis of heterogeneous data in this compound meta-analyses?
- Methodology : Adhere to PRISMA guidelines for study selection and risk-of-bias assessment (e.g., Newcastle-Ottawa Scale). For observational studies, perform sensitivity analyses excluding high-risk-of-bias cohorts. Use GRADE criteria to evaluate evidence certainty .
- Case Application : In a meta-analysis of TTFields compliance, subgroup analyses by this compound dose and compliance thresholds (≥75%) clarified survival benefits. Address publication bias using funnel plots and trim-and-fill methods .
Experimental Design Nuances
Q. What are best practices for within-subject experimental designs in this compound sleep studies (e.g., pediatric oncology)?
- Methodology : Use actigraphy to track sleep parameters (e.g., total sleep time, wake-after-sleep-onset) during this compound-on (days 1–5) and this compound-off (days 16–28) phases. Normalize data to baseline measurements and apply mixed-effects models to account for repeated measures .
- Ethical Considerations : Obtain informed consent for longitudinal monitoring and mitigate placebo effects through blinded outcome assessments .
Data Contradiction Analysis
Q. How to resolve discrepancies between preclinical and clinical outcomes of this compound in acute lung injury models?
- Methodology : Cross-validate findings using human organoids or ex vivo lung perfusion systems. Reconcile species-specific differences (e.g., murine vs. human glucocorticoid receptor affinity) via translational PK/PD modeling .
- Case Study : In Actinobacillus-infected models, this compound’s immunosuppressive effects worsened bacterial clearance. Contrast this with clinical trials where timing and adjunct antibiotics altered outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
